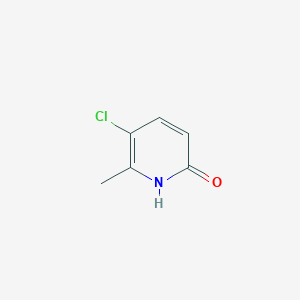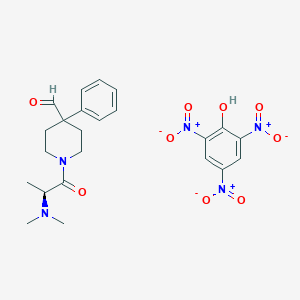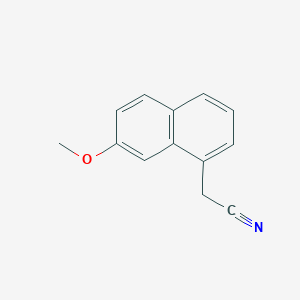
7-甲氧基-1-萘乙腈
概述
描述
7-Methoxy-1-naphthylacetonitrile is a chemical compound with diverse applications in pharmaceuticals and organic chemistry. It is known for its role as an intermediate in the synthesis of various drugs.
Synthesis Analysis
The synthesis of 7-Methoxy-1-naphthylacetonitrile involves using 7-methoxy tetralone as a raw material. The process includes addition with LiCH2CN, dehydrogenation with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone), and dehydration with TsOH·H2O (p-Toluenesulfonic acid monohydrate), achieving a total yield of up to 57% and purity of 98% (Zhou Min, 2012).
Molecular Structure Analysis
The structure of 7-Methoxy-1-naphthylacetonitrile is confirmed through techniques like IR (Infrared Spectroscopy) and 1HNMR (Proton Nuclear Magnetic Resonance). Its molecular structure is characterized by the presence of a methoxy group attached to a naphthalene ring, which significantly influences its chemical behavior and properties.
Chemical Reactions and Properties
7-Methoxy-1-naphthylacetonitrile exhibits unique behavior in various chemical reactions. For example, its methoxy group stabilizes the naphthoyloxyl radicals, preventing decarboxylation and reducing its reactivity in addition to olefins and hydrogen-atom abstraction (Toshihiro Najiwara et al., 2003).
Physical Properties Analysis
The physical properties of 7-Methoxy-1-naphthylacetonitrile, such as its melting point, boiling point, and solubility, are crucial for its application in various industrial processes. These properties are typically determined using techniques like High-Performance Liquid Chromatography (HPLC) (Duan Wei-hua, 2009).
科学研究应用
Application 1: Synthesis of Agomelatine
- Summary of the Application : 7-Methoxy-1-naphthylacetonitrile is a key intermediate in the synthesis of Agomelatine . Agomelatine is a melatonin agonist with antagonism 5HT concurrently, and it’s the first melatonin class thymoleptic that can effectively cure depression, improving water flood parameter and retentivity function .
- Methods of Application or Experimental Procedures : The synthesis involves taking 7-methoxy-1-tetralone as the main starting material and subjecting it to a dehydration cyanation reaction and a dehydrogenation aromatization reaction sequentially . The same reaction solvent is adopted in the dehydration cyanation reaction and the dehydrogenation aromatization reaction, a one-pot method reaction process is adopted for direct preparation . Another method involves the use of nickel oxide nanoparticles in the catalytic hydrogenation of 7-methoxy-1-naphthylacetonitrile . The results demonstrate the efficient synthesis of the title compound by a one-pot catalytic hydrogenation and acetylation with NiO .
- Results or Outcomes : The synthetic method has the advantages that the reaction conditions are mild, the technical operation is simple and convenient, and the total yield can reach 97% . The NiO nanoparticles displayed superior catalytic activity in the synthesis of agomelatine in the one-pot reaction.
Application 2: Analytical Method Development and Quality Control
- Summary of the Application : 7-Methoxy-1-Naphthylacetonitrile can be used for the analytical method development, method validation (AMV), and Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
- Results or Outcomes : The outcomes of these applications would be the development of robust, reliable, and reproducible analytical methods for the analysis of 7-Methoxy-1-Naphthylacetonitrile, and the assurance of the quality of the compound during its production .
Application 3: Impurity Analysis in Agomelatine
- Summary of the Application : 7-Methoxy-1-Naphthylacetonitrile is identified as an impurity in the synthesis of Agomelatine . The analysis of impurities is crucial in pharmaceuticals as it helps to ensure the safety and efficacy of the drug .
- Results or Outcomes : The outcomes of these applications would be the identification and quantification of 7-Methoxy-1-Naphthylacetonitrile as an impurity in the synthesis of Agomelatine . This information can be used to improve the synthesis process and ensure the quality of the final product .
安全和危害
This compound is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, not eating, drinking, or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .
未来方向
属性
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c1-15-12-6-5-10-3-2-4-11(7-8-14)13(10)9-12/h2-6,9H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJMGUQHJINLLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CC#N)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90460472 | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-1-naphthylacetonitrile | |
CAS RN |
138113-08-3 | |
| Record name | (7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138113-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1-naphthylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90460472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-Methoxynaphthalen-1-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

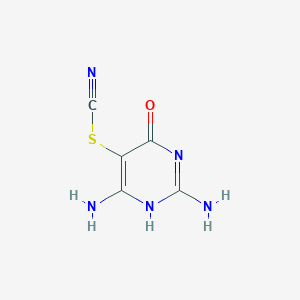
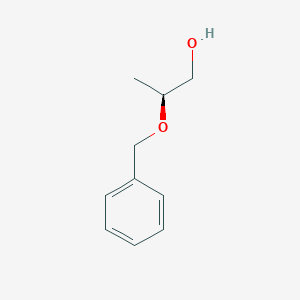
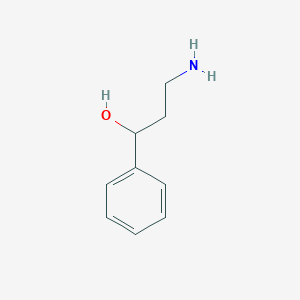
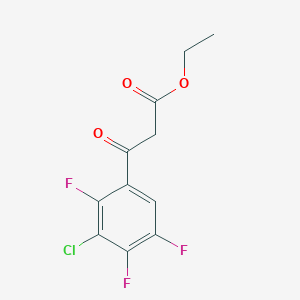
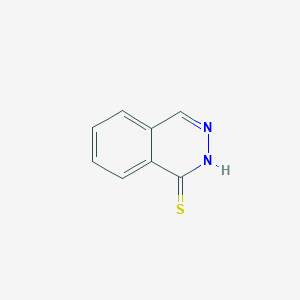
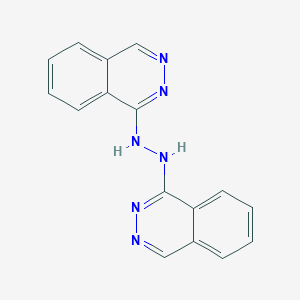
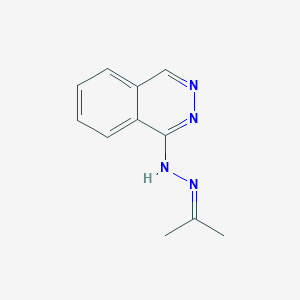
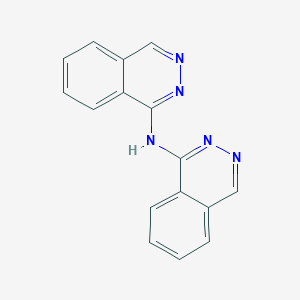
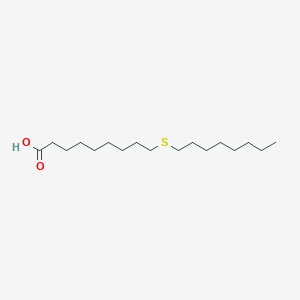
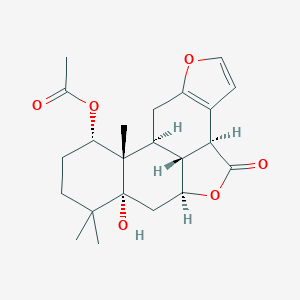
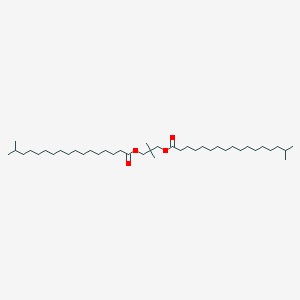
![3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B18865.png)
